4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene

Description

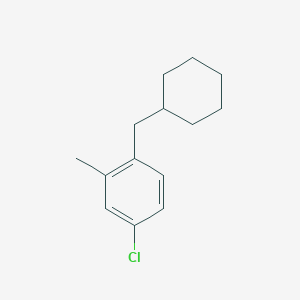

4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene is a halogenated benzene derivative with a chloro group at position 4, a methyl group at position 2, and a cyclohexylmethyl substituent at position 1. Its structure combines aromatic and aliphatic components, making it distinct in terms of steric bulk and lipophilicity.

Properties

IUPAC Name |

4-chloro-1-(cyclohexylmethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZBQVWLSBGZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction. In this process, cyclohexylmethyl chloride reacts with 4-chloro-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclohexylmethyl is coupled with 4-chloro-2-methylbenzene using a palladium catalyst and a base such as potassium carbonate (K2CO3). This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The Friedel-Crafts alkylation method is commonly employed in industrial settings due to its scalability and cost-effectiveness. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The aromatic ring can be hydrogenated under high pressure and in the presence of a metal catalyst.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of 4-hydroxy-1-(cyclohexylmethyl)-2-methylbenzene.

Oxidation: Formation of 4-chloro-1-(cyclohexylmethyl)-2-methylbenzoic acid.

Reduction: Formation of 4-chloro-1-(cyclohexylmethyl)-2-methylcyclohexane.

Scientific Research Applications

Organic Synthesis

4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its unique structural features that allow for further functionalization.

| Application | Description |

|---|---|

| Intermediate in Organic Synthesis | Used in the synthesis of complex organic molecules. |

| Pharmaceutical Development | Investigated for potential therapeutic agents targeting various diseases. |

Research has indicated that 4-chloro derivatives can exhibit biological activity, including anti-inflammatory and analgesic properties. The compound's interaction with biological systems is currently being studied to evaluate its potential as a drug candidate.

| Biological Activity | Potential Effects |

|---|---|

| Anti-inflammatory | May reduce inflammation in cellular models. |

| Analgesic Properties | Potential for pain relief applications. |

Material Science

The compound is explored in material science for its role in developing advanced materials. Its chlorinated structure can enhance the thermal stability and mechanical properties of polymers.

| Material Science Application | Description |

|---|---|

| Polymer Additive | Enhances thermal stability of polymer composites. |

| Specialty Chemicals | Used in formulations requiring specific chemical properties. |

Case Study 1: Pharmaceutical Development

A study published in Pharmaceutical Research examined the synthesis of non-prostanoid IP receptor agonists, where derivatives of this compound were evaluated for their efficacy in treating pulmonary hypertension. The results indicated improved tolerability and longer half-life compared to existing treatments, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Material Enhancement

Research conducted by a team at a leading university demonstrated that incorporating this compound into polymer matrices significantly improved mechanical strength and thermal stability. This application is particularly relevant for industries requiring durable materials under varying temperature conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The cyclohexylmethyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares 4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene with analogous benzene derivatives, highlighting substituent positions, molecular properties, and applications:

Key Differences and Implications

Substituent Bulk and Lipophilicity: The cyclohexylmethyl group in the target compound introduces significant steric hindrance and hydrophobicity, which may enhance binding affinity in biological systems or improve solubility in non-polar solvents . In contrast, chloromethyl (CAS 16470-09-0) and methoxy (CAS 54788-38-4) substituents are smaller, favoring reactivity in electrophilic substitution reactions .

Electronic Effects: Chloro groups (electron-withdrawing) at position 4 (target compound) or 2 (CAS 54788-38-4) influence the aromatic ring’s electron density differently. Para-substituted chloro groups may stabilize intermediates in synthesis more effectively than ortho positions.

Applications :

- The target compound’s discontinued status limits its current industrial use, but its structural features remain relevant in academic research, particularly in studying hydrophobic interactions .

- 4-Chloro-1-(chloromethyl)-2-methylbenzene (CAS 16470-09-0) is utilized as a synthetic intermediate, likely due to the reactivity of its chloromethyl group .

Biological Activity

4-Chloro-1-(cyclohexylmethyl)-2-methylbenzene, with the CAS number 1369910-77-9, is a chlorinated aromatic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorine atom substituted on a methyl group of a benzene ring, along with a cyclohexylmethyl substituent. The molecular formula is . Its structural characteristics contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

- Antimicrobial Activity : Studies have indicated that chlorinated aromatic compounds can exhibit antimicrobial properties. The presence of chlorine may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing toxicity to microbial cells .

- Cytotoxicity and Carcinogenicity : In various assays, related compounds have been tested for their potential carcinogenic effects. For instance, 4-chloromethylbiphenyl was active in several short-term tests for carcinogenicity, suggesting that similar chlorinated compounds may also pose risks .

- Enzyme Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit specific enzymes, such as cholesterol esterase. These inhibitors demonstrated significant binding affinities, indicating potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Substitution Reactions : The chlorine atom can participate in nucleophilic substitution reactions, which may alter the compound's interactions with biomolecules.

- Oxidative Stress Induction : Chlorinated compounds are known to generate reactive oxygen species (ROS), leading to oxidative stress in cells, which can trigger apoptosis or necrosis in sensitive cell lines .

- Interaction with DNA : Some studies suggest that chlorinated aromatic compounds can intercalate into DNA or form adducts, potentially leading to mutagenic effects .

Research Findings and Case Studies

Recent studies have provided insights into the biological implications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.